molecular formula C20H25N5O6 B3512823 1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B3512823
M. Wt: 431.4 g/mol
InChI Key: SPTONSFUUGCSFV-UHFFFAOYSA-N
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Description

1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound that features a triazolidine ring, morpholine groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions can vary but often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[2-(morpholin-4-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its combination of a triazolidine ring with morpholine and phenyl groups. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-bis(2-morpholin-4-yl-2-oxoethyl)-4-phenyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6/c26-17(21-6-10-30-11-7-21)14-23-19(28)25(16-4-2-1-3-5-16)20(29)24(23)15-18(27)22-8-12-31-13-9-22/h1-5H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTONSFUUGCSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(C(=O)N2CC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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